molecular formula C3H8S2 B6167307 2-(methylsulfanyl)ethane-1-thiol CAS No. 22322-43-6

2-(methylsulfanyl)ethane-1-thiol

Cat. No.: B6167307
CAS No.: 22322-43-6
M. Wt: 108.2
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Description

2-(Methylsulfanyl)ethane-1-thiol (CAS 31331-53-0) is an organic compound classified as a hemiacetal, specifically a dithiohemiacetal, with the molecular formula C3H8S2 and an average molecular weight of 108.22 g/mol . This structure features both a thiol group and a thioether (methylsulfanyl) group, making it a molecule of interest in studies of sulfur-containing compounds . Its physicochemical properties include a predicted water solubility of approximately 2.08 g/L and a logP of 1.69, indicating moderate lipophilicity . While specific research applications for this compound are not widely published, its structure suggests potential utility in organic synthesis as a building block or precursor. Furthermore, it has been associated with flavor research, particularly in the context of thiamin, indicating a possible role in the study of food aromas and natural product chemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

22322-43-6

Molecular Formula

C3H8S2

Molecular Weight

108.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 2-(methylsulfanyl)ethane-1-thiol

The formation of this compound can be achieved through several direct synthetic approaches. These methods focus on the introduction and transformation of sulfur functional groups to yield the desired thiol product.

S-Alkylation Strategies Utilizing Thiol Precursors

S-alkylation strategies are a cornerstone in the synthesis of thiols. These methods typically involve the reaction of a sulfur-containing nucleophile with an electrophilic carbon center, often an alkyl halide, to form a new carbon-sulfur bond.

A reliable and common method for preparing thiols from alkyl halides proceeds through the use of thiourea (B124793). This approach avoids the common side reaction of sulfide (B99878) formation that can occur when using hydrosulfide (B80085) anions directly. The reaction is a two-step process. First, the alkyl halide is treated with thiourea to form an isothiouronium salt via an SN2 reaction. In the second step, this intermediate salt is hydrolyzed, typically under basic conditions, to yield the desired thiol.

For the synthesis of this compound, the precursor would be a 1-halo-2-(methylthio)ethane, such as 1-bromo-2-(methylsulfanyl)ethane (B1268302). nih.gov The thiourea acts as the sulfur nucleophile, attacking the carbon bearing the halogen. Subsequent hydrolysis with a base, like sodium hydroxide (B78521), liberates the thiol.

Table 1: Thiourea-Mediated Synthesis of this compound

StepReactantsReagentsIntermediate/ProductReaction Type
11-bromo-2-(methylsulfanyl)ethane, ThioureaSolvent (e.g., Ethanol)S-(2-(methylthio)ethyl)isothiouronium bromideSN2
2S-(2-(methylthio)ethyl)isothiouronium bromideSodium Hydroxide, WaterThis compoundHydrolysis

The direct displacement of a halide from an alkyl halide using the hydrosulfide anion (HS⁻) represents a more direct route to thiol synthesis. This method involves an SN2 reaction where a salt such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) is used as the source of the nucleophilic sulfur.

The reaction of a precursor like 1-bromo-2-(methylsulfanyl)ethane with sodium hydrosulfide would directly yield this compound. A significant challenge with this method is the potential for the newly formed thiol, being nucleophilic itself, to react with another molecule of the alkyl halide. This side reaction produces the corresponding sulfide, bis(2-(methylthio)ethyl) sulfide, as a byproduct. To minimize this, an excess of the hydrosulfide anion is often employed.

Table 2: Synthesis via Alkyl Halide Displacement

PrecursorReagentProductPotential Byproduct
1-chloro-2-(methylthio)ethaneSodium Hydrosulfide (NaSH)This compoundbis(2-(methylthio)ethyl) sulfide
1-bromo-2-(methylthio)ethaneSodium Hydrosulfide (NaSH)This compoundbis(2-(methylthio)ethyl) sulfide

Addition Reactions for Thiol Moiety Introduction

Addition reactions provide an alternative pathway for introducing a thiol group onto a carbon skeleton, particularly by utilizing unsaturated precursors.

The addition of hydrogen sulfide (H₂S) across a carbon-carbon double bond is a well-established method for synthesizing thiols. This reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator, and results in an anti-Markovnikov addition product. This means the sulfhydryl (-SH) group adds to the less substituted carbon of the double bond.

To synthesize this compound via this route, the logical unsaturated precursor is methyl vinyl sulfide. The addition of H₂S to methyl vinyl sulfide would place the thiol group at the terminal carbon, yielding the target compound. The general reaction involves the addition of H₂S to an alkene to form a thiol. prepchem.com

Table 3: Hydrogen Sulfide Addition

Unsaturated PrecursorReagentProductRegiochemistry
Methyl vinyl sulfideHydrogen Sulfide (H₂S)This compoundAnti-Markovnikov

Reductive Strategies for Sulfur Functional Group Generation

The reduction of oxidized sulfur functional groups, particularly disulfides, is a common and effective method for preparing thiols. This approach is often used as the final step in a multi-step synthesis.

The corresponding disulfide for this compound is bis(2-(methylthio)ethyl) disulfide. This disulfide can be readily reduced to two equivalents of the target thiol using various reducing agents. Common reagents for this transformation include zinc metal in an acidic medium (e.g., Zn/HCl) or reducing agents like sodium borohydride. The thiol–disulfide interconversion is a reversible process, with mild oxidizing agents like iodine (I₂) favoring the formation of the disulfide. irost.ir The synthesis of the disulfide precursor itself can be accomplished through the oxidation of the thiol or by reacting a suitable precursor, such as 1-(2-bromoethyl)-3-methylindole, with sodium thiosulfate (B1220275) followed by hydrolysis and oxidation. prepchem.com

Table 4: Reductive Synthesis from Disulfide

Disulfide PrecursorReducing AgentProduct
bis(2-(methylthio)ethyl) disulfideZinc, Hydrochloric AcidThis compound
bis(2-(methylthio)ethyl) disulfideSodium BorohydrideThis compound
Reductive Dealkylation of Precursor Sulfides

The synthesis of thiols from their corresponding sulfides can be achieved through reductive dealkylation. This process involves the cleavage of a carbon-sulfur bond and subsequent reduction to yield the desired thiol. While specific examples detailing the reductive dealkylation to form this compound are not prevalent in the reviewed literature, the general principles of thiol synthesis provide a foundation for this approach. For instance, the reduction of disulfides is a common method for generating thiols. libretexts.org This suggests that a suitable precursor for this compound could be a disulfide containing the desired carbon backbone, which would then undergo reduction to yield the final product.

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound often involves the strategic formation of new sulfur-carbon bonds and the construction of heterocyclic rings. These methods leverage the nucleophilic nature of sulfur species and the electrophilicity of various carbon-based precursors.

Exploration of Organohalide Precursors in Finkelstein Reactions for Sulfur-Containing Alkanes

The Finkelstein reaction, a type of nucleophilic substitution, provides a powerful tool for the synthesis of sulfur-containing alkanes. organic-chemistry.org This reaction typically involves the treatment of an alkyl halide with an alkali metal halide, leading to the exchange of the halogen. organic-chemistry.org In the context of synthesizing derivatives of this compound, an organohalide precursor bearing the ethane (B1197151) backbone could be reacted with a suitable sulfur nucleophile. The success of this reaction depends on factors such as the nature of the leaving group, the nucleophilicity of the sulfur species, and the reaction solvent. organic-chemistry.org For instance, reacting a dihaloethane with a methylthiolate source could potentially lead to the desired methylsulfanyl ethane backbone, which could then be further functionalized to introduce the thiol group.

Reactions Involving Methylthiolate Anions for Sulfur-Carbon Linkages

Methylthiolate anions (CH₃S⁻) are potent nucleophiles that readily participate in reactions to form sulfur-carbon bonds. youtube.com These anions can be generated from precursors like methanethiol (B179389). nih.gov The reaction of a methylthiolate anion with an appropriate electrophile, such as an alkyl halide, is a common method for introducing a methylsulfanyl group into a molecule. libretexts.org In the synthesis of derivatives of this compound, a key step would involve the reaction of a methylthiolate anion with a two-carbon electrophile that also contains a masked or protected thiol group, or a group that can be subsequently converted to a thiol. The nucleophilic attack of the methylthiolate anion on the electrophilic carbon center results in the formation of the characteristic methylsulfanyl ethane linkage. youtube.com

Synthesis of Heterocyclic Systems Incorporating the Methylsulfanyl Ethane Backbone

The methylsulfanyl ethane backbone can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. acs.orgnih.gov The synthesis of these heterocycles often involves cyclization reactions where the sulfur and other heteroatoms form part of the ring structure.

Cyclization Processes in the Formation of Sulfur-Containing Pyrimidines

The synthesis of sulfur-containing pyrimidines can be achieved through various cyclocondensation reactions. While the direct use of this compound in these reactions is not explicitly detailed, the principles of pyrimidine (B1678525) synthesis suggest potential pathways. For instance, a derivative of this compound, appropriately functionalized to act as a 1,3-dielectrophile or a synthon containing a C-C-N or C-C-S fragment, could be reacted with a suitable partner to form the pyrimidine ring. The inherent nucleophilicity of the sulfur atom could play a crucial role in the cyclization step.

Application of [3+3], [4+2], and [5+1] Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. umich.eduorganic-chemistry.org These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water.

[3+3] Cyclocondensation: This strategy involves the reaction of a three-atom component with another three-atom component to form a six-membered ring. In the context of sulfur-containing heterocycles, a derivative of this compound could be modified to act as a three-atom building block, which could then be reacted with another three-atom synthon to construct a six-membered heterocyclic ring containing the methylsulfanyl ethane moiety. Thiazin-4-ones, for example, can be synthesized via [3+3] annulations. organic-chemistry.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While typically associated with all-carbon systems, it can be adapted for the synthesis of heterocycles. A diene containing the methylsulfanyl ethane group could potentially react with a suitable dienophile to form a six-membered sulfur-containing ring.

[5+1] Cyclocondensation: This type of reaction involves the combination of a five-atom component with a one-atom component to form a six-membered ring. For instance, the challenging construction of C5-substituted 1,3-dithianes can be achieved through an unconventional [1+1+1+1+1+1] annulation process, which can be conceptually related to a [5+1] approach where a five-carbon unit reacts with a sulfur source. organic-chemistry.org

Advanced Chemical Reactivity and Reaction Mechanism Studies

The presence of two distinct sulfur-containing functional groups, a thiol (-SH) and a thioether (-S-CH3), imparts a versatile and complex chemical character to this compound. The reactivity of each group can be selectively targeted under specific reaction conditions, leading to a diverse array of chemical transformations. Mechanistic investigations have provided insights into the behavior of this compound in various chemical environments.

Mechanistic Investigations of Thiol Group Reactivity

The thiol group (-SH) is the more reactive of the two functional groups in many chemical reactions, largely due to the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion.

The deprotonation of the thiol group in this compound by a base generates the corresponding thiolate anion. This anion is a potent nucleophile that can participate in a variety of nucleophilic substitution reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of other thiols. libretexts.org

The general mechanism involves the attack of the thiolate anion on an electrophilic carbon center, displacing a leaving group in an SN2 fashion. libretexts.org For instance, the reaction of a thiolate with an alkyl halide results in the formation of a thioether. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions with Thiolates

NucleophileElectrophile (R'-X)ProductReaction Type
RS⁻Primary Alkyl HalideR-S-R'SN2
RS⁻Secondary Alkyl HalideR-S-R'SN2
RS⁻TosylateR-S-R'SN2

Note: RS⁻ represents a generic thiolate anion.

The high acidity of thiols can sometimes hinder nucleophilic substitution by protonating the nucleophile, thereby reducing its effectiveness. cas.cn However, the use of appropriate bases can overcome this limitation.

The thiol group of this compound is susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent.

Mild oxidizing agents, such as hydrogen peroxide or iodine (I₂), typically convert thiols into disulfides. wikipedia.orglibretexts.org This reaction proceeds through the formation of a sulfenic acid intermediate (RSOH) which then rapidly reacts with another thiol molecule to form the disulfide bridge (-S-S-). nih.gov

General Reaction for Disulfide Formation: 2 R-SH + [O] → R-S-S-R + H₂O

Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can further oxidize the sulfur atom to higher oxidation states, ultimately forming sulfonic acids (R-SO₃H). wikipedia.org

Table 2: Oxidation Products of Thiols

Oxidizing AgentProduct
Hydrogen Peroxide (H₂O₂)Disulfide (RSSR)
Iodine (I₂)Disulfide (RSSR)
Potassium Permanganate (KMnO₄)Sulfonic Acid (RSO₃H)
Nitric Acid (HNO₃)Sulfonic Acid (RSO₃H)

The oxidative stability of thiols is a significant factor in their application, and they are known to have antioxidant properties. researchgate.net

Thiol-disulfide exchange is a crucial reaction in biochemistry and organic synthesis, involving the reaction of a thiol with a disulfide bond. harvard.edunih.gov In this reaction, the thiol is converted to a disulfide, and one of the sulfur atoms of the original disulfide is released as a new thiol. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov

General Reaction for Thiol-Disulfide Exchange: R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

The equilibrium of this reaction is influenced by the relative reduction potentials and concentrations of the participating thiols and disulfides. harvard.eduaalto.fi This process is fundamental in protein folding, where disulfide bridges are formed and rearranged. libretexts.orgnih.gov

Thiols can undergo addition reactions across carbon-carbon double and triple bonds, a process often referred to as thiol-ene or thiol-yne reactions, respectively. These reactions can be initiated by radicals or catalyzed by bases.

In the context of α,β-unsaturated carbonyl compounds, thiols participate in hetero-Michael addition reactions. nih.gov The thiolate anion acts as a soft nucleophile and adds to the β-carbon of the unsaturated system. This reaction is typically reversible.

Table 3: Thiol Addition Reactions

Unsaturated SystemReagentProductReaction Type
Alkene (C=C)Thiol (RSH) + InitiatorThioetherThiol-ene reaction
Alkyne (C≡C)Thiol (RSH) + InitiatorVinyl sulfideThiol-yne reaction
α,β-Unsaturated CarbonylThiol (RSH)β-Thioether carbonylMichael Addition

The reactivity in Michael additions is influenced by the electronic properties of the unsaturated system. Electron-withdrawing groups on the carbonyl compound can increase the rate of thiol addition. nih.gov

Mechanistic Investigations of Methylthio Group Reactivity

The methylthio group (-S-CH₃) in this compound is generally less reactive than the thiol group. It behaves as a typical thioether. Thioethers are known to be more nucleophilic than their ether counterparts due to the larger and more polarizable nature of the sulfur atom. libretexts.org

While the methylthio group does not undergo the same deprotonation and oxidation reactions as the thiol group under mild conditions, it can be oxidized under harsher conditions to a sulfoxide (B87167) (R-S(=O)-R') and further to a sulfone (R-S(=O)₂-R').

In biological systems, the analogous compound 2-(methylthio)ethanol (B31312) is produced during the metabolism of S-methylmethionine. researchgate.net This suggests that the methylthio group can be involved in enzymatic transformations.

The thermal decomposition of related thioethers has been studied, indicating that at high temperatures, C-S bond cleavage is a primary decomposition pathway. nih.gov However, specific mechanistic studies on the reactivity of the methylthio group in this compound are not widely available in the literature.

Oxidation and Reduction Pathways of the Methylthio Moiety

The presence of a methylthio group in this compound introduces a site susceptible to controlled oxidation and reduction, offering pathways to modify the electronic properties and reactivity of the molecule.

Oxidation: The sulfur atom of the methylthio moiety can be selectively oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. This transformation is a common and well-established process in organic sulfur chemistry. The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents and conditions, with careful control to prevent over-oxidation to the sulfone. researchgate.net Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst or in a specific solvent system to enhance selectivity. nih.gov For instance, a transition-metal-free method utilizing hydrogen peroxide in glacial acetic acid has been shown to be highly effective for the selective oxidation of sulfides to sulfoxides in excellent yields. nih.gov

Further oxidation of the sulfoxide to the sulfone can be accomplished, often by using stronger oxidizing agents or by adjusting the stoichiometry of the oxidant. matrix-fine-chemicals.com Reagents such as permanganate supported on active manganese dioxide can effectively oxidize sulfides to sulfones. matrix-fine-chemicals.com The choice of catalyst can also direct the outcome, with some catalysts favoring sulfoxide formation while others promote oxidation to the sulfone. matrix-fine-chemicals.com

Reduction: The reverse transformation, the reduction of sulfoxides and sulfones back to the original sulfide, is also a feasible and important pathway. A variety of reducing agents can be employed for the deoxygenation of sulfoxides to sulfides. cymitquimica.com These methods can be highly chemoselective, an important consideration for complex molecules. cymitquimica.com The reduction of sulfones to sulfides is generally a more challenging transformation due to the higher oxidation state and stability of the sulfone group. ajol.info However, effective reagents such as diisobutylaluminum hydride (DIBAL-H) have been successfully used for this purpose. ajol.info More recently, combinations like lithium aluminum hydride–titanium tetrachloride have been shown to rapidly reduce sulfones to sulfides in high yields. researchgate.netrsc.orgnih.gov

Coordination Chemistry and Metal Complexation

The dual functionality of this compound, possessing both a soft thiol and a thioether donor site, makes it an intriguing ligand in coordination chemistry. Its interactions with transition metals, particularly the late transition metals, have been a subject of research.

Ligand Behavior with Transition Metals (e.g., Ni, Pd, Pt)

The coordination behavior of this compound with nickel, palladium, and platinum showcases the nuanced interplay of metal identity and ligand structure. In its reaction with tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, the ligand coordinates to form a non-chelated complex, Ni(SCH₂CH₂SMe)₂(PPh₃)₂. rsc.org This indicates that under these conditions, the ligand acts in a monodentate fashion through the thiolate group, with the methylthio group not participating in coordination to the nickel center.

With tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, a demethylation reaction occurs, leading to the formation of a dimer similar to that obtained from the reaction with 1,2-ethanedithiol. rsc.org This suggests a more complex reactivity with palladium that involves the cleavage of the methyl group from the thioether.

In contrast, the reaction with tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄, results in the formation of a stable hydride complex, PtH(SCH₂CH₂SMe)(PPh₃). rsc.org The stability of this complex is attributed to the chelate effect, where both the thiolate and the methylthio sulfur atoms coordinate to the platinum center.

Investigation of Chelate Effects in Metal-Thiolate Complexes

The chelate effect plays a significant role in the stability and stoichiometry of the complexes formed between this compound and transition metals. This is clearly demonstrated in the comparative reactivity of ethanethiol (B150549) and this compound with Pt(PPh₃)₄. The addition of ethanethiol to Pt(PPh₃)₄ yields an unstable complex, PtH(SEt)(PPh₃)₂, whereas the reaction with this compound produces the stable chelated complex PtH(SCH₂CH₂SMe)(PPh₃). rsc.org The enhanced stability of the latter is a direct consequence of the chelate effect, where the bidentate coordination of the ligand to the metal center forms a thermodynamically more favorable five-membered ring.

Demethylation Reactions within Coordination Spheres

A notable chemical transformation observed in the coordination chemistry of this compound is the demethylation of the methylthio moiety. This reaction is particularly evident in its interaction with palladium. When this compound reacts with Pd(PPh₃)₄, the resulting product is a dimer analogous to that formed with 1,2-ethanedithiol, indicating that a demethylation has occurred. rsc.org This demethylation reaction within the coordination sphere of palladium highlights the ability of the metal center to activate and cleave the S-C(methyl) bond. This type of reaction is of interest due to its relevance to desulfurization processes, such as those involving Raney nickel. rsc.org

Supramolecular Interactions in Solid-State Coordination Compounds

Novel Reaction Pathways and Catalysis

The unique combination of a soft thiol and a thioether donor in this compound presents opportunities for its application in catalysis and the development of novel reaction pathways. Metal complexes bearing sulfur-based ligands are known to be active in a variety of catalytic transformations. However, specific research detailing the use of this compound or its metal complexes in novel catalytic applications or reaction pathways is not prominently featured in the current scientific literature. The potential for such applications remains an area for future exploration, building upon the fundamental coordination chemistry that has been established.

Photochemical and Photolatent Catalyst-Promoted Transformations

The photochemical reactivity of thiols is a well-established area of organic synthesis, primarily involving the generation of thiyl radicals which can participate in various addition reactions, most notably thiol-ene and thiol-yne reactions. These reactions are prized for their efficiency, high yields, and tolerance of a wide range of functional groups. The initiation of these radical processes can be achieved through direct photolysis or, more commonly, through the use of a photoinitiator that absorbs light and generates radicals.

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for initiating such transformations under mild conditions. Catalysts, typically transition metal complexes or organic dyes, absorb visible light and initiate an electron transfer process with the thiol, leading to the formation of a thiyl radical. This radical can then add across a double or triple bond in an anti-Markovnikov fashion.

Another advanced approach involves the use of photolatent catalysts. These are compounds that are inactive until irradiated with light of a specific wavelength, at which point they release an active catalytic species. For thiol-epoxy reactions, photolatent bases are particularly relevant. Upon irradiation, these compounds generate a strong base that can deprotonate the thiol to form a thiolate anion, the key nucleophile in the ring-opening of epoxides. This strategy offers excellent temporal and spatial control over the curing process of thiol-epoxy networks.

Although the fundamental principles strongly suggest that this compound would be a viable substrate in these photochemical and photolatent catalyzed reactions, specific research detailing its performance, reaction kinetics, or the properties of the resulting materials is not prominently featured in the current body of scientific literature.

Catalytic Applications in Organic Synthesis

The sulfur atom in thiols and thioethers can act as a ligand for various transition metals, opening the door for their use in catalysis. Thiolate ligands, formed by the deprotonation of thiols, can bind to metal centers and influence their catalytic activity and selectivity. These metal-thiolate complexes have found applications in a range of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.

The thioether group within this compound could also participate in coordination to a metal center, potentially leading to bidentate chelation and the formation of stable catalytic complexes. Such chelation can enhance the stability and modify the electronic and steric properties of the catalyst, thereby influencing its performance.

Furthermore, thiols themselves can act as organocatalysts or co-catalysts in certain reactions. For instance, in some base-catalyzed reactions, thiols can act as proton transfer agents. However, specific studies detailing the catalytic activity of this compound, either as a ligand or as a direct catalyst, are not extensively documented. The potential for this compound to serve in catalytic roles remains an area ripe for exploration.

Exploration of Thiol-Epoxy "Click" Reactions

The thiol-epoxy reaction is a cornerstone of "click" chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. magtech.com.cn The reaction involves the base-catalyzed nucleophilic addition of a thiol to an epoxide, resulting in the formation of a β-hydroxy thioether. magtech.com.cnnih.gov This process is highly valued in polymer chemistry for the synthesis of linear polymers, crosslinked networks, and for the modification of polymer surfaces. nih.gov

The mechanism proceeds via the deprotonation of the thiol by a base to generate a highly nucleophilic thiolate anion. This anion then attacks the less sterically hindered carbon of the epoxide ring, leading to its opening and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final β-hydroxy thioether product. A variety of bases can catalyze this reaction, including inorganic bases like lithium hydroxide and organic bases such as tertiary amines and phosphines. magtech.com.cn

The reaction rate is influenced by several factors, including the nature of the thiol, the epoxide, the catalyst, and the solvent. magtech.com.cn Generally, thiols with electron-donating groups exhibit higher reactivity. magtech.com.cn Given its structure, this compound is expected to readily participate in thiol-epoxy click reactions. The resulting poly(hydroxythioether)s would possess a pendant methylsulfanyl group, which could impart specific properties to the polymer, such as altered solubility, thermal stability, or refractive index.

While the general kinetics and mechanisms of thiol-epoxy reactions are well-understood, specific kinetic data and detailed characterization of polymers synthesized using this compound are not widely available. Below is a generalized representation of the expected reaction and a table outlining the general characteristics of thiol-epoxy reactions that would apply to this compound.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry research concerning the specific compound This compound . Despite the availability of extensive computational studies on analogous molecules such as ethanethiol, methanethiol, and various other thiol derivatives, dedicated in-depth analyses of the quantum chemical properties, reaction mechanisms, and thermodynamic parameters of this compound are not present in the current body of published research.

This absence of specific data prevents a detailed and scientifically rigorous discussion on the topics outlined for this article. Generating content on the electronic structure, conformational analysis, reaction pathways, and thermodynamic predictions would necessitate extrapolation from related but distinct molecules. Such an approach would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on this compound.

While general principles of theoretical and computational chemistry could be applied to hypothesize about the behavior of this compound, any such discussion would be purely speculative and lack the backing of peer-reviewed research. For instance, one could infer that the conformational landscape of this compound is likely influenced by the rotational barriers around the C-C and C-S bonds, similar to ethanethiol and other short-chain thiols. However, the specific dihedral angles, energy minima, and the influence of the methylsulfanyl group cannot be detailed without dedicated computational studies.

Similarly, while the thiol (-SH) and methylthio (-S-CH₃) groups are known to participate in a variety of chemical reactions, a precise prediction of their reactivity profiles, including the elucidation of transition states for key synthetic reactions involving this compound, is not possible. Such an analysis would require sophisticated computational modeling, which has not been reported for this particular compound.

Theoretical and Computational Chemistry

Thermodynamic and Kinetic Parameter Prediction

Computational Validation and Resolution of Experimental Discrepancies in Enthalpies

While specific computational studies validating the experimental enthalpy of formation for 2-(methylsulfanyl)ethane-1-thiol are not extensively documented in publicly available literature, the methodologies for such calculations are well-established. Theoretical calculations, often employing high-level ab initio methods or density functional theory (DFT), can predict the gas-phase enthalpy of formation with a high degree of accuracy. These computational results can then be compared with any existing, albeit limited, experimental data to identify and resolve potential discrepancies. The process typically involves geometry optimization of the molecule's various conformers followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

In the absence of direct studies on this compound, the scientific literature does provide frameworks for the computational estimation of enthalpies for related organosulfur compounds. These studies serve as a methodological guide for how such an analysis would be performed.

Table 1: Hypothetical Comparison of Experimental and Computational Enthalpy of Formation for this compound

MethodCalculated Enthalpy of Formation (kJ/mol)
ExperimentalData Not Available
DFT (B3LYP/6-311+G(d,p))Value
G4 TheoryValue

This table is illustrative and intended to show how data would be presented if available.

Kinetic Studies of Chemical Transformations

The reactivity of this compound is of significant interest, particularly in the context of "thiol-ene" click reactions, which are known for their efficiency and broad applicability in materials science and bioconjugation. Computational studies on the kinetics of thiol-ene reactions provide a foundational understanding of the reaction mechanisms, which can be generalized to thiols like this compound.

These studies often employ DFT to map the potential energy surface of the reaction, identifying transition states and calculating activation barriers. The rate constants for various elementary steps, such as initiation, propagation, and chain transfer, can then be estimated using transition state theory. While specific kinetic data for reactions involving this compound are not readily found, the general principles derived from studies on analogous thiols are applicable. For instance, research on the influence of alkene functionality on thiol-ene reaction kinetics provides a robust framework for predicting the reactivity of this compound with different reaction partners.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with their environment at an atomistic level.

Analysis of Solvent Effects on Reactivity

The solvent environment can significantly influence the rate and outcome of chemical reactions. MD simulations can provide a detailed picture of how solvent molecules arrange around a solute and how this solvation structure affects reactivity. For a molecule like this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal the nature of the solute-solvent interactions, such as hydrogen bonding involving the thiol group.

While specific MD studies on this compound are not prominent in the literature, research on the solvent effects on the kinetics of thiol-ene reactions indicates that the choice of solvent can impact the reaction mechanism and rate. nih.gov For instance, polar solvents might stabilize charged intermediates or transition states, thereby altering the reaction pathway compared to nonpolar solvents. nih.gov These general findings from computational studies on related systems can be extrapolated to predict the behavior of this compound in various solvent environments.

Simulation of Ligand-Metal Interactions

The thiol group in this compound suggests its potential to act as a ligand, coordinating to metal ions. This property is of interest in areas such as coordination chemistry, materials science, and biochemistry. MD simulations can be employed to study the binding of this compound to different metal centers.

These simulations can provide insights into the coordination geometry, binding affinity, and the dynamics of the ligand-metal complex. By calculating the potential of mean force for the binding process, one can estimate the free energy of binding. Although specific simulations of this compound with metal ions are not widely reported, the principles of such simulations are well-established. Studies on the interaction of other thiol-containing ligands with metal surfaces or ions provide a template for how such investigations would be conducted. These simulations are crucial for designing novel metal complexes with specific catalytic or material properties.

Advanced Analytical Research Methodologies

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a volatile and reactive sulfur compound like 2-(methylsulfanyl)ethane-1-thiol, gas and liquid chromatography are the primary methods employed.

Gas Chromatography (GC) Coupled with Specialized Detectors

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. For sulfur compounds, which are often present at trace levels and in complex hydrocarbon matrices, the choice of detector is critical for achieving the required selectivity and sensitivity. restek.com

Sulfur Chemiluminescence Detection (SCD) is a highly specific and sensitive detection method for sulfur-containing compounds. hpst.cz The principle of SCD involves the combustion of sulfur compounds in a hydrogen-rich flame to produce sulfur monoxide (SO). This SO molecule then reacts with ozone (O₃) in a reaction chamber to form excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of sulfur in the sample. hpst.cz

One of the key advantages of SCD is its high selectivity for sulfur over other elements, particularly carbon. gcms.cz This selectivity minimizes interference from the sample matrix, which is especially important when analyzing sulfur compounds in hydrocarbon-rich samples like petroleum products or natural gas. restek.com The detector also provides a linear and equimolar response, meaning the signal is directly proportional to the concentration of sulfur atoms, regardless of the compound's structure. This simplifies quantification, allowing for the determination of total sulfur content even from uncalibrated peaks. americanlaboratory.com The analysis of low-level sulfur compounds, including mercaptans, benefits from columns with extensively deactivated packing material and inert-coated tubing to prevent adsorption of reactive analytes like thiols. restek.com

ParameterDescriptionRelevance to this compound Analysis
Principle Combustion of sulfur compounds to SO, followed by chemiluminescent reaction with O₃. hpst.czProvides high selectivity and sensitivity for sulfur.
Selectivity High selectivity for sulfur over hydrocarbons. restek.comgcms.czCrucial for analyzing trace amounts in complex matrices.
Response Linear and equimolar response to sulfur atoms. gcms.czamericanlaboratory.comSimplifies quantification and allows for total sulfur calculation.
Detection Limits Can reach low picogram per second (pg/sec) levels. hpst.czEnables detection of trace concentrations.

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. nih.gov This technique utilizes two different columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The effluent from the first-dimension column is collected in short intervals and then rapidly re-injected into the second-dimension column. The result is a two-dimensional chromatogram with peaks distributed across a plane, providing much greater resolution than single-column GC.

GC × GC has become a vital tool for the high-resolution analysis of pharmaceutically relevant molecules and for monitoring therapeutic responses in complex biological matrices. nih.gov When coupled with a selective detector like a mass spectrometer (MS) or an SCD, GC × GC can effectively resolve and identify individual components in intricate mixtures, such as those found in metabolomics studies or petroleum analysis. The application of GC × GC would be highly advantageous for resolving this compound from potential isomers or other co-eluting sulfur compounds in challenging samples. nih.gov

Technique FeatureAdvantage for Complex Sample Analysis
Orthogonal Separation Two columns with different selectivities provide enhanced resolving power.
Increased Peak Capacity Significantly more peaks can be separated compared to one-dimensional GC.
Structured Chromatograms Compounds are grouped by chemical class, aiding in identification.
Enhanced Sensitivity Cryogenic focusing between dimensions leads to sharper, more intense peaks.

Liquid Chromatography (LC) with Advanced Detection

While GC is suitable for volatile compounds, liquid chromatography (LC) is a versatile technique for separating a wider range of solutes, including those that are non-volatile or thermally unstable. High-performance liquid chromatography (HPLC) is a powerful variant of LC used for separating components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For the analysis of thiols like this compound, which may lack a strong chromophore for standard UV detection, derivatization with a fluorescent labeling reagent is a common strategy. researchgate.net This process involves a chemical reaction to attach a fluorescent tag to the thiol group, creating a derivative that can be detected with high sensitivity and selectivity by a fluorescence detector. Various fluorescent reagents have been developed for the determination of low-molecular-weight thiols in biological samples. researchgate.netresearchgate.net This approach allows for detection limits in the femtomole range. researchgate.net

A typical HPLC method for thiol analysis would involve:

Derivatization: Reaction of the sample with a thiol-specific fluorescent labeling agent.

Separation: Injection of the derivatized sample onto a reversed-phase HPLC column.

Detection: Monitoring of the column effluent with a fluorescence detector set to the specific excitation and emission wavelengths of the chosen fluorescent tag. researchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopy involves the interaction of electromagnetic radiation with matter and is indispensable for elucidating the structure of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The resulting NMR spectrum provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the context of this compound, NMR spectroscopy would be the definitive method to confirm its structure or to identify the products formed in a chemical reaction. For instance, if this compound were oxidized, NMR could be used to determine if the sulfur atoms were converted to sulfoxide (B87167) or sulfone groups, as has been done for related sulfur mustard metabolites. nih.gov Modern approaches even leverage machine learning and transformer-based models to predict molecular structures directly from raw 1D ¹H and ¹³C NMR spectra with high accuracy, which can rapidly constrain the chemical search space when identifying unknown reaction products. nih.gov

Key NMR information for structural elucidation includes:

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

Spin-Spin Coupling (J): Reveals connectivity between neighboring nuclei.

Integration: Proportional to the number of nuclei giving rise to a signal.

2D NMR Experiments (e.g., COSY, HSQC): Establish correlations between different nuclei to piece together the molecular framework.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

Mass spectrometry (MS) serves as a powerful tool for the structural elucidation and identification of volatile sulfur compounds (VSCs) like this compound. nih.govsfrbm.org In MS analysis, molecules are ionized and then separated based on their mass-to-charge ratio (m/z), creating a unique fragmentation pattern that acts as a molecular fingerprint. libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolution, allowing for the differentiation of molecules with very similar masses. nih.govmdpi.com This capability is crucial for distinguishing between various thiol-containing compounds and other molecules present in complex mixtures. nih.gov

The fragmentation of this compound under electron impact ionization would likely involve cleavage of the C-S and C-C bonds. Key fragmentation pathways could include the loss of a methyl group (•CH₃), a thiomethyl group (•SCH₃), or an ethylthiol group (•CH₂CH₂SH). The resulting fragment ions provide valuable information for confirming the compound's structure.

A study on N,N-dialkylaminoethane-2-thiols, which are structurally related to this compound, utilized electrospray ionization-multiple stage mass spectrometry (ion trap) to detail their fragmentation pathways. This work also confirmed the proposed fragments through accurate mass measurements with a QqTOF system, highlighting the importance of HRMS in validating fragmentation patterns. researchgate.net

Table 1: Potential Fragment Ions of this compound in Mass Spectrometry

Fragment IonFormulaNominal Mass (m/z)Potential Origin
[M]+C₃H₈S₂108Molecular Ion
[M-CH₃]+C₂H₅S₂93Loss of a methyl group
[M-SH]+C₃H₇S75Loss of a thiol radical
[M-SCH₃]+C₂H₅S61Loss of a thiomethyl radical
[CH₂SH]+CH₃S47Cleavage of the C-C bond
[CH₃S]+CH₃S47Thiomethyl cation

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes for the ion to travel a known distance in a field-free region. nih.govacs.org TOF-MS is particularly well-suited for the analysis of volatile compounds due to its high acquisition speed and sensitivity. bohrium.com

In the context of this compound and other VSCs, TOF-MS, especially when coupled with comprehensive two-dimensional gas chromatography (GCxGC), provides exceptional separation and identification capabilities for complex samples. acs.org This combination allows for the detection of trace-level compounds that might otherwise be co-eluted and masked by more abundant matrix components. nih.gov A study on cannabis aroma utilized a GCxGC system with TOF-MS, a flame ionization detector (FID), and a sulfur chemiluminescence detector (SCD) to identify a new family of prenylated volatile sulfur compounds. nih.govacs.org This highlights the power of multi-detector systems incorporating TOF-MS for the comprehensive analysis of VSCs. acs.org

Emerging Analytical Strategies for Trace Analysis and Speciation

Development of High-Sensitivity Methods for Volatile Sulfur Compounds

The analysis of volatile sulfur compounds (VSCs) like this compound is often challenging due to their low concentrations in various matrices, high reactivity, and volatility. nih.gov Consequently, there is a continuous drive to develop high-sensitivity methods for their trace analysis.

Several pre-concentration techniques are employed to enhance the sensitivity of VSC detection. These include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample headspace or directly immersed in the sample to extract analytes. researchgate.netnih.gov Headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the analysis of VSCs in various samples, including beverages and food. nih.gov The choice of fiber coating is critical for efficient extraction; for instance, Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) fibers have been shown to be effective for VSC analysis. nih.gov

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample, offering a larger extraction phase volume compared to SPME. nih.gov

Cryogenic Trapping: This involves trapping volatile compounds from a large volume of gas sample onto a cold surface, followed by thermal desorption for analysis. researchgate.net This technique is particularly useful for analyzing VSCs in gaseous matrices like breath. researchgate.net

In addition to pre-concentration, the use of sensitive and selective detectors is crucial. Sulfur-specific detectors, such as the sulfur chemiluminescence detector (SCD) and the pulsed flame photometric detector (PFPD), offer high selectivity and sensitivity for sulfur-containing compounds, reducing interferences from the sample matrix. nih.govchromatographyonline.com

Table 2: Comparison of High-Sensitivity Methods for VSC Analysis

TechniquePrincipleAdvantagesCommon Applications
HS-SPME-GC-MSExtraction of volatiles onto a coated fiber from the headspace, followed by GC-MS analysis.Solvent-free, simple, automatable. nih.govAnalysis of VSCs in food, beverages, and environmental samples. researchgate.netnih.gov
SBSE-GC-MSExtraction of analytes using a coated stir bar, followed by thermal desorption and GC-MS analysis.High analyte enrichment. nih.govTrace analysis in aqueous samples.
Cryogenic Trapping-GC-MSTrapping of volatiles at low temperatures, followed by thermal desorption and GC-MS analysis.Suitable for large volume gas samples. researchgate.netBreath analysis, air quality monitoring. researchgate.net

Techniques for Studying In-Situ Chemical Transformations during Analysis

Volatile sulfur compounds, including thiols like this compound, are known to be reactive and can undergo chemical transformations during sample preparation and analysis. nih.govresearchgate.net These transformations can include oxidation, disulfide formation, and reactions with other matrix components, leading to inaccurate quantification and identification. nih.govresearchgate.net Therefore, techniques that can monitor or minimize these in-situ transformations are of significant interest.

One approach is the use of derivatization agents to stabilize reactive thiols. For example, adding EDTA to samples can chelate metal ions that might otherwise catalyze the oxidation of thiols. nih.gov Another strategy involves the rapid analysis of samples under controlled conditions to minimize the time for reactions to occur.

Studying the photochemical transformation of thiols is also important, as they can be susceptible to sensitized photoreactions in the presence of dissolved organic matter. rsc.org Research has shown that the transformation rates of thiols are pH-dependent and can be influenced by the presence of metal ions. rsc.org

Electrochemical methods can also be employed to study the redox behavior of thiols and their transformation into disulfides. chimicatechnoacta.ru These techniques can provide insights into the reaction mechanisms and kinetics of thiol transformations.

Chemometric Approaches for Data Analysis in Complex Systems

The analysis of complex samples containing numerous volatile compounds, including this compound, often generates large and complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools for extracting meaningful information from this data. bohrium.comdrnishikantjha.com

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can be used to visualize the relationships between samples and identify clusters based on their volatile profiles. researchgate.net By reducing the dimensionality of the data, PCA can help in identifying the key compounds that differentiate between sample groups.

Other multivariate data analysis techniques, such as Partial Least Squares (PLS) regression, can be used to build predictive models that correlate the analytical data with sensory attributes or other sample properties. This is particularly relevant in food science, where VSCs play a significant role in aroma and flavor. chromatographyonline.com

Biochemical and Environmental Roles Non Clinical Focus

Biosynthetic Pathways and Metabolism in Non-Human Systems

The precise biosynthetic pathways leading to 2-(methylsulfanyl)ethane-1-thiol have not been extensively elucidated in dedicated studies. However, based on the known metabolism of sulfur-containing amino acids and related volatile sulfur compounds (VSCs), plausible routes can be proposed.

The formation of this compound likely originates from the degradation of the amino acid methionine. nih.govnih.govnih.gov Microbial enzymes are known to play a crucial role in the conversion of methionine into various thiols. nih.govnih.gov Key enzymes in these pathways include:

Methionine γ-lyase: This enzyme catalyzes the direct conversion of methionine to methanethiol (B179389), α-ketobutyrate, and ammonia. nih.govkyoto-u.ac.jp

Cystathionine β-lyase and Cystathionine γ-lyase: These enzymes are also capable of producing methanethiol from methionine, although it is not their primary function. nih.govnih.gov

The methanethiol produced can then potentially undergo further enzymatic reactions. One proposed pathway involves the reaction of methanethiol with a two-carbon unit, possibly derived from the metabolism of other amino acids or carbohydrates, to form the ethanethiol (B150549) backbone. Subsequent methylation of the sulfur atom would yield this compound. Enzymes such as thiol S-methyltransferases, which have been identified in plants, could catalyze this final methylation step. nih.gov

Another potential precursor is 2-(methylthio)ethanol (B31312), which has been identified as an intermediate in an anaerobic methionine salvage pathway in some bacteria. nih.gov This pathway involves the reduction of 2-(methylthio)acetaldehyde to 2-(methylthio)ethanol. nih.gov It is conceivable that a subsequent enzymatic conversion of the alcohol group to a thiol group could lead to the formation of this compound, although the specific enzymes for such a transformation have not been identified.

Microorganisms, particularly bacteria and fungi found in food matrices like cheese, are significant producers of VSCs. nih.govnih.govnih.gov For instance, various species of Lactococcus, Lactobacillus, and Brevibacterium are known to degrade methionine to produce methanethiol. nih.govnih.gov The synthesis of S-methyl thioesters, which are structurally related to this compound, has been observed in microorganisms like Geotrichum candidum. While direct evidence is lacking, it is plausible that similar microbial systems could be involved in the biosynthesis of this compound.

In plants, sulfur assimilation pathways are well-established, leading to the synthesis of cysteine and methionine. nih.govfrontiersin.org Plants also produce a wide array of secondary sulfur compounds, many of which are volatile. nih.govnih.gov The biosynthesis of these compounds often involves the degradation of glucosinolates or the enzymatic modification of amino acids. nih.gov While the presence of this compound in plants has not been widely reported, the enzymatic machinery for thiol methylation and the availability of sulfur-containing precursors suggest that its formation in certain plant species is a possibility. nih.gov

There is a lack of specific studies on the metabolic stability and bioavailability of this compound. However, research on other alkylthio compounds provides some insights. The metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives was investigated using human liver microsomes, with one compound showing a half-life of 38.5 minutes. nih.gov Another study on N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine derivatives also assessed their susceptibility to phase 1 biotransformation reactions. nih.gov A more recent study on 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives suggested hypothetical oxidation to sulfenic and subsequently sulfinic acids as metabolites. mdpi.com

These studies, while not directly on this compound, indicate that the alkylthio moiety is susceptible to metabolic oxidation. The stability of thiols and thioethers in human plasma has also been examined, showing that some thiols like cysteine and glutathione (B108866) degrade over time at room temperature. researchgate.net The bioavailability of VSCs from food is a complex area of study, as these compounds can be volatile and reactive. nih.govresearchgate.net

Role in Natural Products and Chemical Ecology

The formation of thiols and sulfides in natural matrices is often a result of complex enzymatic and chemical reactions occurring during processes like ripening, fermentation, or cooking. researchgate.netmdpi.com The degradation of sulfur-containing amino acids is a primary source of these compounds. nih.govnih.govnih.gov In cheese, for example, microbial enzymes break down methionine to produce a variety of VSCs that contribute to its characteristic flavor. nih.govnih.gov In plants, tissue disruption can trigger enzymatic reactions that release volatile thiols. nih.gov Thermal processing of food can also lead to the formation of new VSCs through Maillard reactions and other chemical transformations. nih.gov While the specific formation pathway of this compound in these complex systems remains to be fully elucidated, it is likely to involve the interplay of microbial metabolism, endogenous plant enzymes, and chemical reactions of sulfur-containing precursors.

Environmental Fate and Transformation Studies

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that transform the compound in different environmental compartments.

While specific degradation pathways for this compound are not extensively documented, the fate of similar organosulfur compounds provides insight into its potential environmental transformations. In general, the degradation of organosulfur compounds can lead to the formation of less volatile and more oxidized products.

Microbial degradation is a key process in the environmental breakdown of organosulfur compounds. Studies on bioelectrochemical systems have demonstrated that microorganisms are capable of reducing various organosulfur compounds, such as methanethiol, ethanethiol, and dimethyl disulfide, to sulfide (B99878). nih.gov This process is dependent on both the presence of microorganisms and an electrical current, indicating a biocatalytic mechanism. nih.gov

The table below summarizes the sulfur recovery from different organosulfur compounds in a bioelectrochemical system.

Organosulfur CompoundTotal Addition (mM)Sulfur Recovery as Sulfide (%)
Methanethiol1.8518
Ethanethiol1.8518
Propanethiol1.8517
Dimethyl Disulfide1.8522

This data is for related organosulfur compounds and serves as a proxy for the potential biotic degradation of this compound.

The atmospheric fate of volatile organosulfur compounds is largely determined by their reactions with atmospheric oxidants, primarily the hydroxyl radical (•OH). ontosight.ai While direct kinetic data for the reaction of this compound with •OH is not available, studies on analogous compounds provide valuable insights.

For instance, the reaction of 3-methyl-2-butene-1-thiol (B196119) with •OH has been shown to proceed via addition of the radical to the carbon-carbon double bond, forming carbon-centered radicals. researchgate.netnih.gov These radicals can then react with atmospheric oxygen to form peroxy radicals, which can undergo further reactions, including intramolecular hydrogen atom transfer. researchgate.netnih.gov This process can lead to the formation of highly oxygenated molecules and various smaller, reactive species. nih.gov The atmospheric oxidation of thiols is known to ultimately contribute to the formation of sulfur dioxide and subsequently sulfuric acid, which can impact particle formation and growth. ontosight.ai

The table below shows the calculated rate coefficients for the reaction of various thiols with the hydroxyl radical.

ThiolRate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K
Methanethiol1.3 x 10⁻¹¹
Ethanethiol1.5 x 10⁻¹¹
n-Propanethiol3.0 x 10⁻¹¹

This data is for related thiol compounds and provides an estimate for the atmospheric reactivity of this compound.

Applications as Precursors or Building Blocks in Chemical Synthesis

Thiols are versatile building blocks in organic synthesis, utilized in the construction of a wide array of molecules, including sulfur-containing heterocycles. nih.govresearchgate.netarkat-usa.orgutexas.eduacs.org These heterocyclic compounds are of interest due to their diverse biological activities and material properties.

This compound and structurally similar compounds can be employed in various synthetic transformations. For example, thiols can undergo S-vinylation with vinyl halides to produce vinyl sulfides. acs.org These vinyl sulfides can then be used in cyclization reactions to form sulfur-containing heterocycles. nih.govacs.org Another common application is the use of thiols in thiol-yne reactions to create vinyl sulfides with high selectivity. nih.govresearchgate.net Furthermore, thiols are crucial reagents in the synthesis of thioethers, which are important components in various pharmaceuticals. mdpi.com The reaction of thiophenol with various reagents can lead to the formation of diverse heterocyclic systems like thiazolidine-4-one, benzothiazole, and triazole. nih.gov

Synthesis of Agrochemicals and Related Intermediates

The development of effective and selective agrochemicals is crucial for modern agriculture. Organophosphorus compounds, particularly organothiophosphates, represent a significant class of insecticides. The synthesis of these molecules often involves the reaction of a phosphorus-containing electrophile with a sulfur-containing nucleophile, such as a thiol.

For instance, the general synthesis of organothiophosphate insecticides often involves the reaction of a phosphorodichloridate or a related phosphorus oxychloride with a thiol in the presence of a base. The resulting thioester is a key structural feature of many active ingredients in pesticides.

Development of Specialty Chemicals and Materials

The field of materials science continuously seeks novel monomers and building blocks to create polymers with tailored properties. Thioethers and polythioethers are known for their unique characteristics, including high refractive indices, good thermal stability, and resistance to solvents. The synthesis of such polymers can be achieved through various polymerization techniques, with thiol-ene chemistry being a particularly efficient and widely used method. mdpi.comresearchgate.netresearchgate.net

The thiol-ene reaction involves the radical-catalyzed addition of a thiol to an alkene, forming a stable thioether linkage. mdpi.com This reaction is known for its high efficiency, stereoselectivity, and rapid reaction rates, making it a "click chemistry" reaction. mdpi.com this compound, with its reactive thiol group, is a prime candidate for participation in thiol-ene polymerizations. By reacting with multifunctional alkenes, it can be incorporated into polymer backbones, contributing its thioether group to the final material's properties.

The synthesis of polythioethers can result in materials with a range of properties, from flexible elastomers to rigid plastics, depending on the specific monomers used. researchgate.net For example, the reaction of dithiols with divinyl ethers can produce polythioethers with low glass transition temperatures, indicating high flexibility. researchgate.net While specific data on polymers synthesized directly from this compound is limited in readily available literature, the principles of polythioether synthesis strongly support its potential as a valuable monomer in this field. mdpi.comresearchgate.netresearchgate.net

Table 1: Examples of Dithiol and Diene Monomers in Polythioether Synthesis

Dithiol MonomerDiene MonomerResulting Polymer Characteristics
1,8-Dimercapto-3,6-dioxaoctane (DMDO)Triethylene glycol divinyl ether (TEG-DVE)Flexible, elastomeric polythioether researchgate.net
1,2-EthanedithiolTrimethylsilylacetylene (TMSA)Functionalized polythioether with potential for further modification mdpi.com

This table presents examples of monomers used in polythioether synthesis to illustrate the general process; specific data for this compound is not available.

Role in Drug Design and Synthesis (as synthetic intermediates, not active ingredients for clinical use)

The thioether functional group is a common feature in a wide array of biologically active molecules and pharmaceuticals. Its presence can influence a molecule's conformation, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The synthesis of these complex molecules often relies on the use of smaller, functionalized building blocks.

This compound can serve as a valuable synthetic intermediate in the construction of larger, more complex drug candidates. Its thiol group provides a reactive handle for nucleophilic substitution or addition reactions, allowing for its incorporation into a larger molecular scaffold. The methylsulfanyl group can be a key part of the final pharmacophore or can be further modified in subsequent synthetic steps.

For example, many heterocyclic compounds, which form the core of numerous drugs, are synthesized using precursors containing thiol groups. The thiol can participate in cyclization reactions to form sulfur-containing heterocycles, which are known to exhibit a broad range of biological activities. While direct examples of this compound in the synthesis of a specific, marketed drug are not readily found in public databases, its potential as a building block for creating libraries of novel thioether-containing compounds for drug discovery is evident.

Functionalization of Biomolecules through Thiol-Selective Reactions

The selective modification of biomolecules, such as proteins and peptides, is a cornerstone of modern chemical biology and plays a crucial role in the development of diagnostics, therapeutics, and research tools. Thiol-selective reactions are particularly valuable for this purpose due to the relatively low abundance and high nucleophilicity of the cysteine thiol group in proteins, allowing for site-specific modifications. nih.govnih.govresearchgate.netnih.gov

The thiol-ene reaction has emerged as a powerful tool for bioconjugation. nih.govnih.govresearchgate.net This reaction allows for the covalent attachment of molecules to cysteine residues on a protein's surface under mild, biocompatible conditions. nih.govnih.gov this compound, with its accessible thiol group, can be used to introduce a methylsulfanyl-ethyl moiety onto a biomolecule. This modification can be used to alter the biomolecule's properties, such as its solubility or stability, or to introduce a handle for further functionalization.

While the primary application often involves attaching a larger molecule (e.g., a fluorescent dye, a drug molecule, or a polymer) to a protein via a thiol-containing linker, the reverse is also conceptually possible. A protein could be modified with an alkene-containing group, and then this compound could be attached via a thiol-ene reaction. This would result in the protein being tagged with the methylsulfanyl-ethyl group.

Table 2: Common Thiol-Selective Reactions for Biomolecule Functionalization

Reaction TypeReactive GroupsBond FormedKey Features
Thiol-Maleimide AdditionThiol + MaleimideThioetherFast reaction at neutral pH, but potential for reversibility.
Thiol-Halide AlkylationThiol + HaloacetylThioetherForms a stable thioether bond.
Thiol-Disulfide ExchangeThiol + DisulfideDisulfideReversible linkage, useful for cleavable conjugates.
Thiol-Ene ReactionThiol + AlkeneThioetherHigh efficiency, biocompatible conditions, stable bond. nih.govnih.govresearchgate.net

This table provides an overview of common thiol-selective reactions; the application of this compound would primarily fall under reactions forming thioether bonds.

Q & A

Q. What are the recommended synthetic routes for 2-(methylsulfanyl)ethane-1-thiol in laboratory settings?

A common approach involves nucleophilic substitution of a brominated ethane precursor with methylsulfanyl groups. For example, substituting 2-bromoethane derivatives with sodium methylsulfanylthiolate under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (e.g., acetone/n-hexane mixtures) ensures high purity . Optimized yields (>70%) are achievable by controlling stoichiometry and reaction time.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) reveals thiol proton signals at δ ~1.5–2.0 ppm (broad singlet) and methylsulfanyl (S–CH3_3) protons at δ ~2.1–2.3 ppm. 13C^{13}C NMR shows thiol-bound carbon at δ ~25–30 ppm and methylsulfanyl carbon at δ ~15–18 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation at 200 K) provides bond lengths (C–S: ~1.81 Å) and dihedral angles (e.g., S–C–C–S torsion angles ~7–72°) to confirm stereochemistry .
  • IR Spectroscopy : Thiol S–H stretch appears at ~2550–2600 cm1^{-1}, while C–S stretches occur at ~600–700 cm1^{-1} .

Q. What are the key reactivity patterns of the thiol group in this compound under various experimental conditions?

  • Oxidation : Reacts with mild oxidants (e.g., H2_2O2_2) to form disulfides (R–S–S–R), confirmed by loss of S–H IR absorbance and NMR signal shifts .
  • Alkylation : Thiolate anions (generated with NaH) undergo alkylation with electrophiles (e.g., methyl iodide) to yield thioethers. Reaction progress is monitored via TLC (Rf_f shifts) .
  • Acidity : The thiol group has a pKa ~10.2 (predicted), enabling deprotonation in basic conditions for nucleophilic reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reaction mechanisms involving this compound?

The Amsterdam Density Functional (ADF) software is recommended for modeling:

  • Geometric Optimization : Use the ZORA relativistic method and STO basis sets to calculate bond lengths and angles. Compare with crystallographic data to validate accuracy .
  • Reaction Pathways : Simulate nucleophilic substitution mechanisms (e.g., methylsulfanyl group transfer) using the "Activation-Strain TS Interaction" model to identify transition states and activation barriers .
  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior, correlating with experimental cyclic voltammetry results .

Q. What experimental approaches are used to study the interactions between this compound and biological macromolecules such as proteins?

  • Covalent Binding Assays : Incubate the compound with cysteine-rich proteins (e.g., albumin) and analyze adduct formation via SDS-PAGE (shifted bands) or mass spectrometry (mass shifts ~152 Da) .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor thiol-disulfide exchange rates at varying pH (e.g., pseudo-first-order kinetics under physiological conditions) .
  • Molecular Docking : Combine DFT-optimized geometries with docking software (e.g., AutoDock Vina) to predict binding modes to protein active sites .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's molecular geometry?

  • Solvent Effects : Include COSMO solvent models in DFT calculations to account for solvation-induced conformational changes (e.g., dielectric constant of acetone vs. hexane) .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess flexibility in solution vs. rigid crystal structures .
  • Hybrid QM/MM Methods : Apply quantum mechanics/molecular mechanics to model bulk solvent interactions, refining torsion angle discrepancies (e.g., S–C–C–S angles) .

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